8-CHLORO-7-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Description
8-Chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a cyclopenta-fused chromenone derivative with a chlorine atom at position 8 and a 2-(4-methylphenyl)-2-oxoethoxy substituent at position 7. The cyclopenta[c]chromen-4-one core consists of a bicyclic system with partial saturation (1H,2H,3H,4H), contributing to its planar aromatic region and a ketone group at position 8. The 2-oxoethoxy side chain introduces a ketone functionality, while the 4-methylphenyl group adds lipophilicity. Crystal structure determination for such compounds often employs SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
8-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO4/c1-12-5-7-13(8-6-12)18(23)11-25-20-10-19-16(9-17(20)22)14-3-2-4-15(14)21(24)26-19/h5-10H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMDRVMGHDTXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst.
Chlorination: The chlorination of the chromenone core is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the chromenone core with a 4-methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
8-Chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (LogP) : The target compound’s XLogP3 (~5.2) is lower than ’s (~5.8) due to the electron-donating methyl group vs. chlorine. Both exceed and (XLogP3 = 5.0), highlighting the ketone’s polar contribution.
Rotatable Bonds : The target compound’s additional rotatable bond (from the 2-oxoethoxy chain) may increase conformational flexibility, impacting binding interactions in biological systems.
Implications of Substituent Differences
- In contrast, chlorophenyl groups () are electron-withdrawing, altering reactivity and electronic distribution.
- Steric Hindrance: The 2-chlorobenzyloxy group () introduces steric bulk near the chromenone core, possibly reducing interaction with planar biological targets.
- Solubility : The ketone in the target compound and improves water solubility compared to simple ethers (), though this may vary with pH.
Biological Activity
8-Chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives. Its unique structure, characterized by a chlorinated chromenone core fused with a cyclopentane ring and substituted with a 4-methylphenyl group, positions it as an intriguing candidate for various biological research applications.
Chemical Structure
The compound's IUPAC name is 8-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one. Its molecular formula is , and its InChI representation is:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the compound's interaction with specific enzymes and receptors associated with tumor growth.
Case Study: Inhibition of Tumor Cell Proliferation
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. The mechanism by which it exerts this effect may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Research Findings
A recent investigation revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for further development as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through its binding to various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways related to cancer cell proliferation.
Receptor Modulation: It may also act on specific receptors that regulate apoptosis and cell survival.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
